2-((4-Bromothiophen-2-yl)methyl)pyrrolidine
Description
2-((4-Bromothiophen-2-yl)methyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a 4-bromothiophene moiety. This structure combines the rigidity of the thiophene ring with the flexibility of pyrrolidine, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its hydrochloride salt (CAS 1177333-57-1) is commonly used to improve solubility .
Properties
Molecular Formula |
C9H12BrNS |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
2-[(4-bromothiophen-2-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C9H12BrNS/c10-7-4-9(12-6-7)5-8-2-1-3-11-8/h4,6,8,11H,1-3,5H2 |
InChI Key |
XVKYXJCRTSPEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromothiophen-2-yl)methyl)pyrrolidine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromothiophen-2-yl)methyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or thioether.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-((4-Bromothiophen-2-yl)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Bromothiophen-2-yl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can participate in various binding interactions with biological macromolecules, influencing their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
(a) Phosphine-Containing Derivative: (S)-2-[(Diphenylphosphino)methyl]pyrrolidine (CAS 60261-46-3)
- Structure: Replaces the bromothiophene with a diphenylphosphino group.
- Properties : The phosphine group enhances its utility as a chiral ligand in asymmetric catalysis, particularly in transition-metal complexes.
- Applications : Used in enantioselective hydrogenation and C–C bond-forming reactions. The electron-rich phosphine improves metal coordination compared to the bromothiophene derivative .
(b) Sulfoxide-Containing Derivative: (2S)-[2-(Phenylsulfinyl)methyl]pyrrolidine
- Structure : Features a phenylsulfinyl group instead of bromothiophene.
- Properties : The sulfoxide moiety increases polarity and chiral induction capabilities.
- Applications : Demonstrated high stereoselectivity in Michael additions of ketones to nitroolefins (up to 95% enantiomeric excess) .
(c) Benzoyl Derivative: 1-(4-Bromo-2-methylbenzoyl)pyrrolidine (CAS 276678-35-4)
Halogen-Substituted Analogs
(a) 4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one
- Structure: Contains a bromophenylhydrazono group linked to a pyrimidine-pyrazole scaffold.
- Properties : Exhibits antimicrobial activity due to the bromine’s electron-withdrawing effects.
- Applications : Studied for antifungal and anti-inflammatory properties .
(b) 2-(4-Bromomethylphenyl)pyridine (CAS 52199-24-3)
Piperidine vs. Pyrrolidine Derivatives
1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine (QA-2545)
Key Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility | Key Reactivity |
|---|---|---|---|---|
| 2-((4-Bromothiophen-2-yl)methyl)pyrrolidine | 271.19 | Not reported | Soluble in DMF, DCM | Electrophilic substitution at Br |
| (S)-2-[(Diphenylphosphino)methyl]pyrrolidine | 289.33 | 98–100 | Soluble in THF, toluene | Coordination to transition metals |
| 1-(4-Bromo-2-methylbenzoyl)pyrrolidine | 268.15 | 110–112 | Soluble in ethanol | Amide bond cleavage |
Biological Activity
2-((4-Bromothiophen-2-yl)methyl)pyrrolidine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrrolidine ring and a bromothiophene substituent, with the molecular formula CHBrNS and a molecular weight of 246.17 g/mol. Preliminary studies suggest that this compound may exhibit significant antimicrobial and anticancer properties, making it a candidate for further pharmacological investigation.
Structural Characteristics
The structure of this compound can be represented using the following notations:
- InChI Key : FNHJZJRJJPZFEZ-UHFFFAOYSA-N
- SMILES : C1CC(NC1)CC2=CC=C(S2)Br
Antimicrobial Properties
Initial research indicates that this compound possesses antimicrobial activity against several pathogens. The compound has been tested against various microorganisms, including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
- Candida albicans
The results suggest moderate antimicrobial efficacy, which warrants further exploration into its mechanisms of action and potential applications in treating infections .
Anticancer Activity
The anticancer potential of this compound is under investigation, with preliminary findings indicating its ability to modulate enzyme activity and interact with cellular receptors. These interactions are believed to play a crucial role in inhibiting cancer cell proliferation. The specific pathways involved remain to be elucidated, but initial studies highlight the compound's promise as an anticancer agent .
The biological activity of this compound is thought to stem from its interactions with specific enzymes and receptors. These interactions may lead to:
- Inhibition of key metabolic pathways in microorganisms.
- Induction of apoptosis in cancer cells through receptor modulation.
Understanding these mechanisms is essential for optimizing the compound's therapeutic applications.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromothiophene | Contains bromine-substituted thiophene | Commonly used in organic electronics |
| Pyrrolidine | Five-membered nitrogen ring | Basic structure used in many pharmaceuticals |
| 5-Bromothiophene | Bromine at position 5 on thiophene | Different reactivity patterns due to position change |
| 1-(4-Bromothiophen-2-yl)ethanone | Ketone functional group added | Potentially different biological activities |
These comparisons highlight the unique features of this compound while also situating it within a broader context of related compounds.
Research Findings and Case Studies
Recent studies have focused on the synthesis and characterization of this compound, employing techniques such as:
- Spectroscopic analysis (NMR, IR)
- Molecular docking studies to predict binding affinities with target proteins
One notable case study involved evaluating the compound's binding affinity to specific enzymes linked to cancer progression. The findings suggested that modifications to the bromothiophene moiety could enhance its biological activity, paving the way for future drug development efforts .
Q & A
Q. What are the common synthetic routes for preparing 2-((4-Bromothiophen-2-yl)methyl)pyrrolidine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves alkylation of pyrrolidine with a 4-bromo-2-(bromomethyl)thiophene intermediate under basic conditions. Key steps include:
- Nucleophilic substitution : Pyrrolidine reacts with the bromomethyl group on the thiophene ring in a polar aprotic solvent (e.g., DCM or THF) using a base like NaOH or KCO .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield optimization can be achieved by adjusting reaction time (12–24 hours), temperature (25–60°C), and stoichiometric ratios (1:1.2 pyrrolidine:alkylating agent) .
Table 1 : Example Reaction Conditions
| Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH | DCM | 25 | 65 | |
| KCO | THF | 60 | 78 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- H NMR : Signals for thiophene protons appear as doublets at δ 6.8–7.2 ppm (due to deshielding by bromine). Pyrrolidine protons show as multiplets (δ 1.8–2.2 ppm for CH groups; δ 3.0–3.5 ppm for N–CH) .
- C NMR : Thiophene carbons resonate at δ 120–140 ppm; the bromine-bearing carbon appears at δ 110–115 ppm. Pyrrolidine carbons are observed at δ 25–55 ppm .
- Mass Spectrometry (MS) : Molecular ion peak [M+H] at m/z 258 (CHBrNS). Fragmentation includes loss of Br (m/z 179) and pyrrolidine ring cleavage .
- HPLC : Purity analysis using a C18 column (acetonitrile/water gradient, retention time ~8–10 minutes) .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
- Storage : Keep in a dark, airtight container at 2–8°C. Avoid contact with oxidizing agents (e.g., HNO) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across different studies?
- Methodological Answer :
- Purity Verification : Use HPLC (≥99% purity) and elemental analysis to confirm sample integrity .
- Polymorphism Screening : Conduct differential scanning calorimetry (DSC) to detect polymorphic forms. Solvent recrystallization (e.g., ethanol/water) can isolate stable crystalline phases .
- Solubility Testing : Measure in DMSO, ethanol, and water using UV-Vis spectroscopy (λ ~270 nm) .
Q. What strategies are employed to enhance the reactivity of the bromothiophene moiety in this compound for cross-coupling reactions?
- Methodological Answer :
- Catalytic Systems : Use Pd(PPh) (1–5 mol%) with KPO in toluene/water (3:1) for Suzuki-Miyaura coupling. Microwave-assisted conditions (100°C, 30 minutes) improve reaction efficiency .
- Ligand Effects : Bulky ligands (e.g., SPhos) enhance steric control for regioselective coupling with aryl boronic acids .
Table 2 : Cross-Coupling Optimization
| Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc) | PPh | 45 | |
| PdCl(dppf) | SPhos | 82 |
Q. In mechanistic studies, how does the stereochemistry of the pyrrolidine ring influence the biological activity of this compound derivatives?
- Methodological Answer :
- Enantioselective Synthesis : Chiral auxiliaries (e.g., (S)-proline) or asymmetric hydrogenation yield enantiopure pyrrolidine derivatives .
- Biological Assays : Compare enantiomers in receptor-binding studies (e.g., GPCRs) using radioligand displacement. (R)-isomers may show 10–20× higher affinity due to spatial compatibility with hydrophobic binding pockets .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses. The (S)-configuration may induce steric clashes, reducing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
